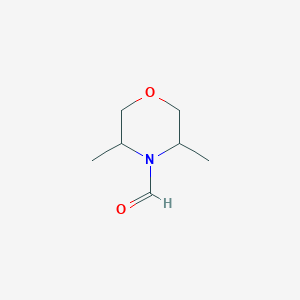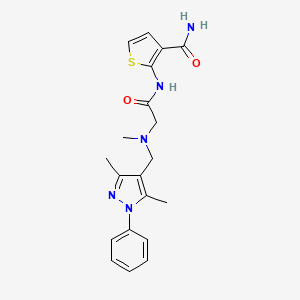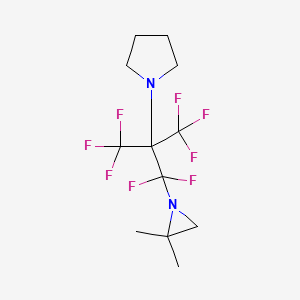
1-(3-(2,2-Dimethyl-1-aziridinyl)-3,3-difluoro-2,2-bis(trifluoromethyl)propyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine is a complex organic compound with the molecular formula C13H18F8N2. It is characterized by the presence of multiple fluorine atoms and a pyrrolidine ring, making it a unique and potentially valuable compound in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine typically involves multiple steps, starting with the preparation of the aziridine and pyrrolidine precursors. The reaction conditions often require the use of strong bases and fluorinating agents to introduce the fluorine atoms into the molecule. The final step involves the coupling of the aziridine and pyrrolidine units under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the fluorinating agents and the potential hazards associated with handling aziridines.
化学反応の分析
Types of Reactions
1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives.
科学的研究の応用
1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing multiple fluorine atoms.
Biology: Its unique structure makes it a valuable tool for studying the interactions between fluorinated compounds and biological systems.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cellular processes by altering the structure and function of biological membranes.
類似化合物との比較
Similar Compounds
- **1-[2-[(2,2-Dimethylaziridin-1-yl)-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Ethyl]Pyrrolidine
- **1-[2-[(2,2-Dimethylaziridin-1-yl)-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Butyl]Pyrrolidine
Uniqueness
1-[2-[(2,2-Dimethylaziridin-1-yl-Difluoro-Methyl]-3,3,3-Trifluoro-2-(Trifluoromethyl)Propyl]Pyrrolidine is unique due to its specific arrangement of fluorine atoms and the presence of both aziridine and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
23252-36-0 |
|---|---|
分子式 |
C13H18F8N2 |
分子量 |
354.28 g/mol |
IUPAC名 |
1-[2-[(2,2-dimethylaziridin-1-yl)-difluoromethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propyl]pyrrolidine |
InChI |
InChI=1S/C13H18F8N2/c1-9(2)7-23(9)13(20,21)10(11(14,15)16,12(17,18)19)8-22-5-3-4-6-22/h3-8H2,1-2H3 |
InChIキー |
OYYIFQMGBCEBJG-UHFFFAOYSA-N |
正規SMILES |
CC1(CN1C(C(CN2CCCC2)(C(F)(F)F)C(F)(F)F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)

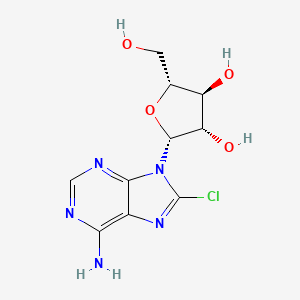
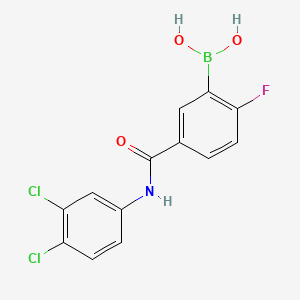

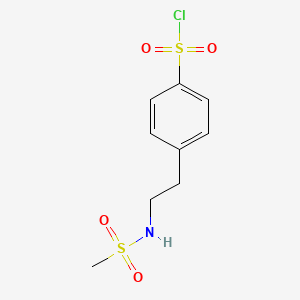
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)

![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)

![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
